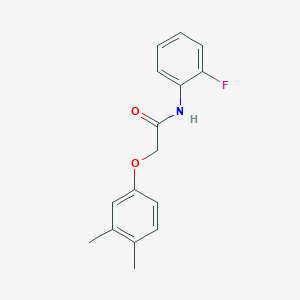

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

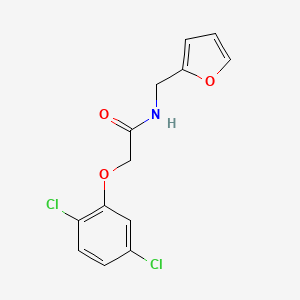

The synthesis of related acetamide derivatives involves various chemical reactions, such as stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. These processes result in the formation of compounds with specific anticancer activities confirmed by in silico modeling, targeting specific receptors (Sharma et al., 2018). Other synthesis methods involve refluxing mixtures of chloroacetamide derivatives with oxadiazoles or phenols in the presence of potassium carbonate, which are then purified by recrystallization from suitable solvents (Ding et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds exhibits characteristics such as crystallization in specific crystal systems with defined space groups and unit cell parameters. For instance, compounds have been observed to crystallize in the orthorhombic crystal system with intermolecular hydrogen bonds contributing to the stability of the structure (Sharma et al., 2018).

Chemical Reactions and Properties

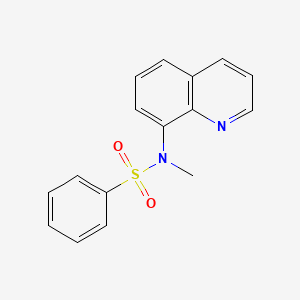

Acetamide derivatives engage in various chemical reactions, including transsilylation and the formation of benzoxazasiline derivatives through reactions with chlorotrimethylsilane and chloro(chloromethyl)dimethylsilane (Nikonov et al., 2016). These reactions lead to the synthesis of compounds with specific chemical properties, such as inhibition of voltage-gated sodium currents and enhancement of GABA effects in anticonvulsant activity studies (Pękala et al., 2011).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline form, can be influenced by the specific substituents and synthesis methods used. The solubility in various solvents and the melting point range provide insights into the compound's applicability in different mediums (Ding et al., 2006).

Chemical Properties Analysis

Acetamide derivatives exhibit a range of chemical properties, including reactivity with various chemical agents, stability under different conditions, and the ability to form hydrogen bonds contributing to their structural integrity. The chemical reactivity and stability are crucial for their potential applications in pharmaceuticals and materials science (Sharma et al., 2018).

科学的研究の応用

Potential Pesticide Properties

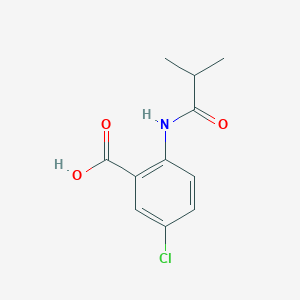

- A related compound, 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide, characterized by X-ray powder diffraction, is identified as a potential pesticide (Olszewska, Tarasiuk, & Pikus, 2011).

Anticancer Applications

- N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally similar to the target compound, has been synthesized and shown to target the VEGFr receptor, suggesting potential in anticancer drug development (Sharma et al., 2018).

Molecular Structure Analysis

- The compound N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide has been analyzed for its crystal structure, which can provide insights into the molecular characteristics and interactions of similar compounds (Park, Park, Lee, & Kim, 1995).

Radioactive Labelling for PET Imaging

- Derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally akin to the target compound, have been explored for radioactive labeling, making them useful in PET imaging studies (Dollé et al., 2008).

Probing Molecular Interactions

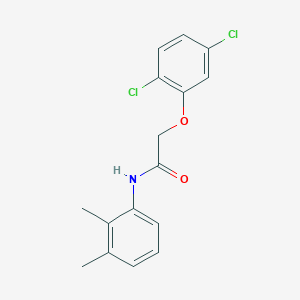

- A study involving a compound similar to 2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide, namely N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, highlights the use of these compounds in probing molecular interactions and structures (Ding, Tan, Xing, Wang, & Wang, 2006).

特性

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-11-7-8-13(9-12(11)2)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOJJDDVBDPLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24797604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)